2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
CAS No.: 1260914-30-4
Cat. No.: VC11853111
Molecular Formula: C25H26N4O3S
Molecular Weight: 462.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260914-30-4 |
|---|---|
| Molecular Formula | C25H26N4O3S |
| Molecular Weight | 462.6 g/mol |
| IUPAC Name | 2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C25H26N4O3S/c1-3-4-13-29-24(31)23-22(20(15-26-23)17-9-6-5-7-10-17)28-25(29)33-16-21(30)27-18-11-8-12-19(14-18)32-2/h5-12,14-15,26H,3-4,13,16H2,1-2H3,(H,27,30) |
| Standard InChI Key | KGUGRILPXICCLL-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)OC |
| Canonical SMILES | CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)OC |
Introduction
The compound 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule belonging to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry, particularly in drug development. The specific compound features a pyrrolo[3,2-d]pyrimidine core with a butyl side chain and a sulfanyl linkage to an acetamide group, which is further substituted with a 3-methoxyphenyl moiety.
Chemical Formula and Molecular Weight
The molecular formula of this compound is not explicitly provided in the available literature, but based on similar structures, it can be inferred to be in the range of C₂₃H₂₆N₄O₃S, considering the presence of a pyrrolopyrimidine core, a butyl group, a phenyl ring, a sulfanyl group, and an acetamide moiety with a 3-methoxyphenyl substituent.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. Common approaches include the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitate nucleophilic attacks and enhance yields. Reagents such as bases (e.g., sodium hydride) and catalysts are often employed to facilitate the reaction processes.
Biological Activities and Applications
Pyrrolopyrimidine derivatives have been explored for their potential biological activities, including anticancer and antimicrobial effects. The mechanism of action often involves disrupting cellular processes essential for survival, as demonstrated by in vitro studies showing cytotoxic effects against cancer cell lines.
Potential Applications
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Anticancer Research: These compounds have shown promise in disrupting cellular processes critical for cancer cell survival.
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Antimicrobial Activities: Their structural complexity allows for interaction with various biological targets, potentially inhibiting microbial growth.
Chemical Reactivity
The compound can participate in various chemical reactions typical for pyrrolopyrimidine derivatives and amides. These reactions include nucleophilic substitutions and additions, influenced by the presence of nitrogen atoms in the pyrrolopyrimidine core and the sulfanyl group. Reaction conditions must be carefully controlled to avoid unwanted side reactions or degradation products.
Analytical Techniques
The identity and purity of synthesized compounds are typically confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide detailed structural information and help in assessing the compound's chemical integrity.
Data Table: Comparison of Similar Pyrrolopyrimidine Derivatives
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide | C₂₃H₂₆N₄O₃S (inferred) | Approximately 450 g/mol (inferred) | Anticancer, Antimicrobial |
| 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide | C₂₄H₂₄N₄O₂S | Approximately 501.43 g/mol | Pharmaceutical Research |
| 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide | C₁₈H₁₈ClN₃O₂S | Approximately 367.87 g/mol | Anticancer, Antimicrobial |
This table highlights the structural diversity and potential applications of pyrrolopyrimidine derivatives, emphasizing their significance in medicinal chemistry research.
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